Product packaging for Bis(1-oxoisononyl) peroxide(Cat. No.:CAS No. 58499-37-9)

Bis(1-oxoisononyl) peroxide

Cat. No.: B13959660
CAS No.: 58499-37-9
M. Wt: 314.5 g/mol
InChI Key: XKXGWYAQJRXDPI-UHFFFAOYSA-N
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Description

Historical Trajectories of Radical Polymerization Initiation Research

The journey of radical polymerization began in the early 20th century, with the first polymers synthesized via free radical processes using peroxy compounds emerging between 1910 and 1930. numberanalytics.comresearchgate.net A significant milestone was the use of benzoyl peroxide to initiate the polymerization of styrene (B11656) in the 1930s. numberanalytics.com The 1940s saw the independent and simultaneous discovery of redox polymerization processes, and the 1950s marked the systematic investigation of azo compounds like azoisobutyronitrile (AIBN) as free radical initiators. researchgate.net The latter half of the 20th century witnessed the development of more controlled techniques, such as reversible-deactivation radical polymerization (RDRP), including nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT). rsc.orgbeilstein-journals.org

Evolution of Peroxide Initiators in the Synthesis of Advanced Polymeric Materials

Peroxide initiators have been instrumental in the production of a wide range of commodity and specialty polymers. numberanalytics.comnumberanalytics.com Their versatility allows for their use in various polymerization techniques, including bulk, solution, suspension, and emulsion polymerization. researchgate.net The development of multifunctional initiators, which possess more than one peroxide group, has enabled the synthesis of polymers with complex architectures and improved properties. conicet.gov.ar These advanced materials find applications in diverse fields, from electronics to biomedicine. The ability to tailor the decomposition rate of the peroxide initiator by modifying its chemical structure has been a key factor in advancing polymer synthesis. numberanalytics.com

Structural Classification and Reactivity Trends of Aliphatic Diacyl Peroxides

Aliphatic diacyl peroxides, with the general structure R-C(O)O-O(O)C-R', represent a significant subclass of organic peroxides. researchgate.net The reactivity of these compounds is primarily governed by the nature of the alkyl groups (R and R'). The stability of the radicals formed upon decomposition of the peroxide influences the initiation efficiency. Diacyl peroxides are known to be effective radical initiators for the polymerization of various vinyl monomers. rsc.org The decomposition of diacyl peroxides can be induced by heat, light, or by reaction with a reducing agent. rsc.org

Contemporary Academic Interest and Research Landscape for Bis(1-oxoisononyl) Peroxide

This compound, with the CAS number 131332-15-3, is a specific aliphatic diacyl peroxide. While detailed academic research solely focused on this compound appears limited in publicly accessible literature, its structural class suggests its application as a radical initiator. The "isononyl" group implies a branched nine-carbon alkyl chain, which can influence its solubility and decomposition kinetics compared to its linear counterparts. Contemporary research in the broader field of peroxide initiators continues to focus on developing novel structures for controlled polymerization and for creating polymers with specific end-group functionalities.

Research Hypotheses and Core Objectives for Scholarly Investigations of this compound

Given the lack of extensive dedicated research on this compound, scholarly investigations would likely be guided by the following hypotheses and objectives:

Research Hypotheses:

The branched isononyl groups in this compound will lead to different decomposition kinetics and initiation efficiencies compared to linear diacyl peroxides.

The use of this compound as an initiator will result in polymers with unique end-group structures and potentially altered material properties.

Core Objectives:

To synthesize and characterize high-purity this compound.

To determine the thermal and photochemical decomposition kinetics of the peroxide in various solvents.

To evaluate its efficiency as a radical initiator in the polymerization of common vinyl monomers like styrene and methyl methacrylate.

To characterize the structure and properties of the resulting polymers and compare them to polymers synthesized with other initiators.

To investigate the potential for this initiator in specialized polymerization applications, such as in the synthesis of block copolymers or functional polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O4 B13959660 Bis(1-oxoisononyl) peroxide CAS No. 58499-37-9

Properties

CAS No.

58499-37-9

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

7-methyloctanoyl 7-methyloctaneperoxoate

InChI

InChI=1S/C18H34O4/c1-15(2)11-7-5-9-13-17(19)21-22-18(20)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3

InChI Key

XKXGWYAQJRXDPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC(=O)OOC(=O)CCCCCC(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Rigorous Purity Assessment for Bis 1 Oxoisononyl Peroxide

Mechanistic Studies of Peroxyacylation Reactions for Bis(1-oxoisononyl) Peroxide Synthesis

The formation of this compound, like other diacyl peroxides, is typically achieved through peroxyacylation reactions. These reactions involve the introduction of a peroxy group (-O-O-) between two acyl groups. A common synthetic route involves the reaction of an acylating agent, such as isononanoyl chloride or isononanoic anhydride, with a source of peroxide, like hydrogen peroxide, in the presence of a base.

The synthesis of diacyl peroxides generally proceeds through the cleavage of the weak oxygen-oxygen bond, which can be initiated by heat, light, or catalysts. This homolytic cleavage results in the formation of acyloxy radicals, which can then undergo further reactions.

The generally accepted reaction pathway for the formation of a diacyl peroxide from an acid chloride and hydrogen peroxide in the presence of a base (e.g., a hydroxide) can be outlined as follows:

Deprotonation of Hydrogen Peroxide: The base removes a proton from hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile.

H₂O₂ + OH⁻ ⇌ HOO⁻ + H₂O

Nucleophilic Attack: The hydroperoxide anion attacks the electrophilic carbonyl carbon of the isononanoyl chloride, leading to the formation of a tetrahedral intermediate.

R-C(=O)Cl + HOO⁻ → [R-C(O⁻)(Cl)OOH]

Elimination of Chloride: The tetrahedral intermediate collapses, eliminating a chloride ion to form a peroxy acid intermediate.

[R-C(O⁻)(Cl)OOH] → R-C(=O)OOH + Cl⁻

Second Acylation: In a subsequent step, another molecule of isononanoyl chloride reacts with the peroxy acid intermediate, which is deprotonated by the base, to form the final diacyl peroxide.

R-C(=O)OOH + OH⁻ ⇌ R-C(=O)OO⁻ + H₂O R-C(=O)OO⁻ + R-C(=O)Cl → R-C(=O)OO(O=)C-R + Cl⁻

(where R represents the isononyl group)

The efficiency and selectivity of this compound synthesis are governed by several kinetic and thermodynamic factors.

Concentration of Reactants: The rate of the reaction is dependent on the concentration of the reactants. Higher concentrations can lead to faster reaction rates, but also increase the risk of side reactions and exothermic decomposition.

pH: The pH of the reaction medium is critical. A basic environment is necessary to generate the hydroperoxide anion, but an excessively high pH can lead to hydrolysis of the acid chloride and the diacyl peroxide product.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and yield.

While the base-mediated synthesis is common, catalytic systems can be employed to enhance the efficiency and selectivity of diacyl peroxide formation.

Phase-Transfer Catalysts (PTCs): In biphasic reaction systems (e.g., an organic solvent containing the acid chloride and an aqueous solution of hydrogen peroxide and base), PTCs such as quaternary ammonium salts can facilitate the transfer of the hydroperoxide anion from the aqueous phase to the organic phase, thereby accelerating the reaction rate.

Transition Metal Catalysis: Certain transition metal complexes can catalyze the formation of diacyl peroxides. The mechanism often involves the coordination of the metal to the peroxide or the acylating agent, activating it for the reaction. The choice of metal and ligand is crucial to optimize catalytic activity and minimize side reactions like peroxide decomposition. For the direct synthesis of hydrogen peroxide, a precursor for diacyl peroxides, palladium-based catalysts are extensively studied. mdpi.comresearchgate.netcardiff.ac.uk

The development of scalable and sustainable synthetic routes for this compound is of significant industrial importance. Key considerations include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, minimizing waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.

Catalyst Recycling: Employing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused.

Continuous Flow Synthesis: Moving from traditional batch processes to continuous flow systems can offer better control over reaction parameters, improved safety, and higher throughput. Ozonolysis in continuous flow has been demonstrated as a scalable and sustainable method for the synthesis of related compounds.

Recent research has focused on developing more sustainable oxidation processes, which can be relevant to the synthesis of peroxide compounds.

Methodologies for the Detection of Trace Impurities and Degradation Products in this compound

Ensuring the high purity of this compound requires sensitive analytical methods capable of detecting and quantifying trace-level impurities and degradation products. The primary techniques for this purpose are separation methods coupled with highly sensitive detectors.

Common impurities may arise from the synthesis process, including unreacted starting materials like isononanoic acid or by-products. Degradation products can form during storage or handling due to thermal decomposition or hydrolysis. The most prevalent degradation pathway involves the cleavage of the O-O bond, which can lead to the formation of isononanoic acid and other radical-derived products researchgate.netmdpi.com.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for separation.

HPLC , often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, is well-suited for analyzing the non-volatile peroxide and its acidic impurities or degradation products.

GC , typically paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is effective for analyzing volatile impurities and some degradation products.

These hyphenated techniques, such as LC-MS/MS, provide the high selectivity and sensitivity needed to identify and quantify substances at very low concentrations, often in the parts-per-million (ppm) or parts-per-billion (ppb) range. Such methods are crucial for quality control and stability studies researchgate.netcanada.ca. The detection limit for such analyses is often set at 0.01 mg/kg unless specific limits are established itaca-digital.com.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Traditional synthesis routes for diacyl peroxides often involve the reaction of acyl chlorides with hydrogen peroxide or sodium peroxide, which can generate significant amounts of waste (e.g., hydrochloride salts) and use hazardous reagents. Green chemistry seeks to develop alternative pathways researchgate.net.

Potential green synthetic strategies include:

Catalytic Processes: Developing catalytic methods that can directly use isononanoic acid as a starting material, avoiding the need for conversion to a more reactive acyl halide. This would improve atom economy and reduce waste.

Alternative Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives, such as ionic liquids or supercritical fluids, can reduce pollution and health hazards researchgate.net.

Electrochemical Synthesis: Electrochemical methods offer a clean route for generating peroxides through the anodic oxidation of the corresponding carboxylates google.com. This approach can often be performed under mild conditions without the need for additional chemical oxidants, thereby minimizing by-product formation.

By focusing on these principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Fundamental Mechanistic Investigations of Bis 1 Oxoisononyl Peroxide As a Radical Initiator

Thermodynamics and Kinetics of Peroxide Bond Homolysis in Bis(1-oxoisononyl) Peroxide

The efficacy of this compound as a radical initiator is fundamentally governed by the thermodynamics and kinetics of the homolytic cleavage of its oxygen-oxygen (O-O) single bond. This process involves the symmetrical breaking of the bond, yielding two identical isononanoyloxy radicals. The energy required for this bond scission and the rate at which it occurs are critical parameters for its application in polymerization and other radical-mediated reactions.

The O-O bond dissociation energy (BDE) is a primary measure of the bond's strength and a key thermodynamic parameter. While specific BDE values for this compound are not published, they can be reliably estimated using computational quantum chemistry methods. High-level ab initio calculations, such as the Complete Basis Set (CBS-APNO) and G-series (e.g., G4) methods, provide accurate BDE predictions for a wide range of peroxides. researchgate.netwayne.edunih.gov

Density Functional Theory (DFT) offers a computationally less expensive alternative, with functionals like M06-2X showing excellent agreement with higher-level methods for peroxide BDEs. researchgate.netnih.gov For diacyl peroxides, BDE values are generally lower than those for dialkyl or hydrogen peroxides due to the stabilization of the resulting acyloxy radicals. For comparison, the BDE for diacetyl peroxide has been calculated to be around 38 kcal/mol. Given the larger, branched isononyl group, the BDE of this compound is expected to be in a similar range, influenced by steric and electronic effects of the alkyl chains.

Table 1: Comparison of O-O Bond Dissociation Enthalpies (BDE at 298 K) for Selected Peroxides (Illustrative)

PeroxideBDE (kcal/mol) - CBS-APNOBDE (kcal/mol) - Experimental
Hydrogen Peroxide (HO-OH)50.1750.30
Methyl Hydroperoxide (MeO-OH)44.6444.67
Di-tert-butyl peroxide42.3538.9 - 42.9
Diacetyl peroxide~36.9 (G2 level)~30

This table presents data for other common peroxides to provide context, as specific, validated data for this compound is not available.

Experimental techniques are crucial for validating computational predictions and determining the kinetic parameters of decomposition. The thermal decomposition of the peroxide can be monitored to determine the activation energy (Ea), which is closely related to the BDE. researchgate.net Methods such as gas-phase pyrolysis coupled with mass spectrometry or differential scanning calorimetry (DSC) can be employed to study the decomposition kinetics. rsc.org

The rate of decomposition typically follows first-order kinetics, and the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, Ea) can be determined by measuring the decomposition rate at various temperatures. researchgate.net For many diacyl peroxides, the activation energies for thermal decomposition are in the range of 30-40 kcal/mol, consistent with the homolysis of the weak O-O bond being the rate-determining step.

The solvent environment can significantly influence the decomposition rate of diacyl peroxides. While the initial homolysis of the O-O bond is often considered to be largely independent of the solvent, subsequent reactions of the generated radicals can be solvent-dependent. In viscous or "caged" solvent environments, the two initially formed isononanoyloxy radicals may recombine before they can diffuse apart, lowering the efficiency of radical initiation.

Characterization of Primary Radical Species Generated from this compound

The homolysis of this compound produces two primary radical species: the isononanoyloxy radical, which can then undergo further reaction to form an isononyl radical and carbon dioxide. Understanding the structure, stability, and reactivity of these radicals is essential for predicting their behavior in chemical reactions.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most powerful technique for the direct detection and characterization of radical species. nih.govmdpi.com Since radicals possess one or more unpaired electrons, they are paramagnetic and can be studied by EPR. The EPR spectrum provides information about the electronic structure of the radical and its interaction with nearby magnetic nuclei (hyperfine coupling), which allows for its identification. researchgate.net

Due to the short lifetime of many radical species, a technique called "spin trapping" is often employed. nih.govmdpi.comnih.gov In this method, a short-lived radical reacts with a "spin trap" molecule (e.g., a nitrone like PBN or DMPO) to form a more stable, persistent radical adduct. mdpi.comresearchgate.net The EPR spectrum of this adduct is characteristic of the original trapped radical, allowing for its indirect identification and quantification. This technique would be indispensable for confirming the formation of both isononanoyloxy and isononyl radicals from the decomposition of this compound.

The initial homolytic cleavage of this compound yields two isononanoyloxy radicals (C8H17COO•).

Formation: (C8H17COO)2 → 2 C8H17COO•

Acyloxy radicals are known to be very unstable and can undergo rapid decarboxylation (loss of CO2) to form an alkyl radical. In this case, the isononanoyloxy radical would decompose to form a more stable isononyl radical and a molecule of carbon dioxide.

Decarboxylation: C8H17COO• → C8H17• + CO2

The rate of this decarboxylation is highly dependent on the structure of the R group. For radicals derived from aliphatic acids, this process is generally very fast.

Reactivity: The primary radicals generated initiate further reactions. The isononanoyloxy radical, if it does not decarboxylate, can participate in reactions such as hydrogen abstraction or addition to double bonds. However, the dominant reactive species is typically the isononyl radical (C8H17•) formed after decarboxylation.

The isononyl radical is a carbon-centered radical that is highly reactive and will readily engage in several types of reactions:

Addition Reactions: It can add across the double bonds of monomers (e.g., acrylates, styrenes) to initiate polymerization. radtech-europe.com

Hydrogen Abstraction: It can abstract a hydrogen atom from a solvent molecule or another substrate, forming isononane and a new radical.

Radical Combination: Two isononyl radicals can combine in a termination step to form a stable, non-radical product. uow.edu.au

The specific pathways taken depend on the reaction conditions, including the temperature, solvent, and the presence of other reactive species.

Mechanisms of Decarboxylation and Subsequent Radical Transformations

No specific studies on the decarboxylation mechanism of this compound or the subsequent transformations of the resulting isononyl radicals were identified.

Intermolecular Radical Reactions and Chain Transfer Processes

Self-Reaction Kinetics of Peroxyl Radicals

Specific kinetic data, including rate constants and activation energies, for the self-reaction of isononanoylperoxyl radicals derived from this compound are not available in the reviewed literature.

Radical Trapping and Scavenging Studies

No experimental studies utilizing radical trapping or scavenging techniques to investigate the radical intermediates produced during the decomposition of this compound have been found.

Factors Influencing Cage Effects and Radical Recombination

There is no specific information detailing the factors that influence the cage effects and the efficiency of radical recombination for the radical pair generated from the homolysis of this compound.

Due to the absence of this fundamental research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further empirical research is needed to elucidate the specific chemical behavior of this compound as a radical initiator.

Kinetic and Mechanistic Studies of Bis 1 Oxoisononyl Peroxide in Polymerization Systems

Radical Polymerization Kinetics Initiated by Bis(1-oxoisononyl) Peroxide

The initiation process begins with the thermal decomposition of this compound, where the weak oxygen-oxygen bond cleaves homolytically to generate two isononanoyloxy radicals. These primary radicals can then initiate polymerization by adding to a monomer molecule.

However, not all radicals generated from the initiator successfully start a polymer chain. The initiation efficiency, denoted by the factor f, quantifies the fraction of radicals that effectively initiate polymerization. wikipedia.org Values of f are typically less than unity (often in the range of 0.3 to 0.8) due to side reactions, such as radical recombination within the solvent cage, which reduces the number of radicals available to react with monomers. wikipedia.org

The rate of decomposition of the initiator is a critical parameter described by the decomposition rate constant, kd. This constant is highly dependent on temperature and the solvent used. An important metric derived from kd is the initiator's half-life, which is the time required for half of the initial peroxide quantity to decompose at a specific temperature. pergan.com Selecting an initiator with a suitable half-life is crucial to ensure a sufficient and steady supply of free radicals at the chosen reaction temperature. pergan.com For diacyl peroxides, these kinetic parameters are often determined experimentally, for example, by monitoring the disappearance of the peroxide over time using spectroscopic methods under conditions mimicking the polymerization environment.

The concentration of this compound has a direct and predictable impact on both the rate of polymerization and the molecular weight of the polymer formed. The rate of polymerization (Rp) is generally proportional to the square root of the initiator concentration ([I]0.5). This relationship arises because the rate of initiation is directly proportional to [I], while the rate of termination, a bimolecular process involving two growing chains, is proportional to the square of the radical concentration.

Conversely, the average molecular weight of the polymer is typically inversely proportional to the square root of the initiator concentration. brainly.comchegg.com An increase in the initiator concentration leads to a higher number of radicals being generated, which in turn starts a larger number of polymer chains simultaneously. nih.govfluenceanalytics.com With a finite amount of monomer available, having more growing chains means that each individual chain will be shorter, resulting in a lower average molecular weight. nih.gov This fundamental relationship is a key tool for controlling the final properties of the polymer. brainly.com Studies on similar peroxide systems, such as benzoyl peroxide, have experimentally confirmed that increasing the initiator concentration accelerates the polymerization rate and shortens the time to reach the maximum rate, while also causing a decrease in the final polymer's molecular weight. nih.govmdpi.comnih.gov

The following interactive table illustrates the conceptual relationship between initiator concentration and key polymerization outcomes.

Initiator ConcentrationPolymerization RateAverage Molecular Weight
LowSlowHigh
MediumModerateMedium
HighFastLow

Mathematical modeling is a powerful tool for understanding and optimizing polymerization processes initiated by peroxides like this compound. ijcce.ac.ir A comprehensive kinetic model includes elementary reaction steps: initiation (governed by the initiator's decomposition rate and efficiency), propagation, termination (by combination or disproportionation), and chain transfer reactions. researchgate.net

Developing such a model allows for the simulation of the polymerization process, predicting outcomes like monomer conversion over time and the evolution of molecular weight distribution. ijcce.ac.irresearchgate.net This is essential for reactor design and process control.

A critical component of modeling is sensitivity analysis. This involves systematically varying the kinetic coefficients (such as the initiation, propagation, and termination rate constants) to determine their influence on the model's output. ijcce.ac.ir For instance, the analysis can reveal how sensitive the final molecular weight is to fluctuations in the initiator decomposition rate. This information is invaluable for identifying the most critical process parameters that need to be precisely controlled to achieve a desired polymer product consistently. ijcce.ac.ir

Advanced Material Science Applications of Bis 1 Oxoisononyl Peroxide Initiated Polymers

Engineering of Polymer Properties Through Initiator Selection and Reaction Conditions

The selection of an initiator is a critical step in polymer design, as its decomposition behavior directly impacts the polymer's molecular architecture. The rate of decomposition, typically characterized by the initiator's half-life at various temperatures, determines the rate of initiation and, consequently, the kinetics of polymerization. pergan.comharwick.com Initiators from the diacyl peroxide family are valued for their ability to generate free radicals at relatively moderate temperatures, making them suitable for processes where thermal control is crucial.

The thermal and mechanical properties of a polymer are intrinsically linked to its molecular weight, degree of branching, and cross-link density. The choice of initiator and the reaction conditions (temperature, pressure, and initiator concentration) provide precise control over these structural parameters. For instance, in the polymerization of vinyl chloride, initiators are often selected to operate within a specific temperature range, typically between 40°C and 65°C. nouryon.comspecialchem.com The use of an initiator like Bis(1-oxoisononyl) peroxide allows for the polymerization to proceed at a controlled rate, influencing the final polymer's glass transition temperature (Tg), tensile strength, and modulus.

Generally, a higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in a lower average molecular weight. This can lead to materials with lower melt viscosity and increased flexibility, but potentially lower strength and thermal stability. Conversely, carefully controlling the initiator feed rate can maintain a steady concentration of radicals, leading to polymers with a more uniform structure and optimized properties. The manipulation of molecular weight distribution (MWD) symmetry is known to affect thermal and rheological properties; a distribution skewed to higher molecular weights can result in a higher glass transition temperature, increased stiffness, and enhanced thermal stability. nih.gov

Table 1: Conceptual Relationship Between Initiator Conditions and Polymer Properties

Reaction Condition Effect on Polymer Structure Impact on Thermal/Mechanical Properties
Increased Initiator Concentration Lower average molecular weight, potentially narrower MWD. Decreased tensile strength, lower Tg, increased flexibility.
Decreased Initiator Concentration Higher average molecular weight, potentially broader MWD. Increased tensile strength, higher Tg, increased rigidity.
Increased Polymerization Temp. Higher initiation rate, lower molecular weight. Can lead to lower mechanical strength if not controlled.

| Controlled Initiator Dosing | Steady radical concentration, more uniform polymer chains. | Optimized and more consistent material properties. |

This table illustrates general principles in free-radical polymerization.

The molecular weight distribution (MWD) is a critical factor that governs the processing behavior and end-use performance of polymeric materials. nih.gov The choice of initiator, with its specific half-life, is a primary tool for tailoring the MWD. The half-life is the time required for half of the peroxide to decompose at a given temperature. pergan.com Initiators with shorter half-lives at a given reaction temperature will generate radicals more quickly, which can lead to polymers with lower average molecular weight and a narrower MWD.

The rheological, or flow, behavior of a polymer melt is highly dependent on its MWD. Polymers with a broad MWD often exhibit different melt viscosity and elasticity compared to those with a narrow MWD, even at the same average molecular weight. For example, in reactive extrusion of polypropylene, different peroxides can be used to induce controlled degradation (β-scission) or long-chain branching, significantly altering the material's melt strength and extensional rheology. nih.govresearchgate.net The ability to control these properties is vital for processes like extrusion, injection molding, and foaming. researchgate.net By selecting an initiator such as this compound, with its characteristic decomposition profile, manufacturers can fine-tune the rheology of the resulting polymer to meet specific processing requirements. epo.org

Table 2: Half-Life Data for an Analogous Peroxyester Initiator (tert-Butylperoxy 2-ethylhexyl carbonate)

Temperature Half-Life
98°C (208°F) 10 hours
117°C (243°F) 1 hour

Data for Trigonox® 117, a peroxyester used for polymerization and crosslinking. pergan.comnouryon.com This illustrates how temperature dictates the decomposition rate of a peroxide initiator.

Integration of this compound in Composite and Nanocomposite Synthesis

To improve the compatibility and adhesion between inorganic fillers (like silica, clay, or glass fibers) and a non-polar polymer matrix, the surface of the filler can be modified. One effective method is "grafting from," where a polymerization initiator is attached to the filler surface. Subsequent exposure to a monomer initiates polymerization directly from the surface, creating polymer chains that are covalently bonded to the filler.

A diacyl peroxide like this compound can be utilized in such a process. The peroxide, or a derivative, can be anchored to the filler surface. Upon heating, the peroxide decomposes, and the resulting free radicals initiate the growth of polymer chains from the filler surface. This "hairy" filler particle can then be dispersed into the polymer matrix, leading to significantly improved stress transfer from the matrix to the reinforcement, thereby enhancing the composite's mechanical properties, such as strength and toughness.

Thermosetting resins, such as unsaturated polyesters (UP) and vinyl esters, are liquid resins that are irreversibly cured into solid, cross-linked networks. This curing process is typically initiated by free radicals generated from the decomposition of an organic peroxide. nouryon.comcompositesone.com The choice of peroxide is critical and depends on the desired curing temperature and time (pot life).

Initiators like this compound, belonging to the diacyl peroxide family, are effective for curing thermoset resins at ambient or slightly elevated temperatures, often in combination with an accelerator or promoter. The peroxide initiates the cross-linking reaction between the unsaturated sites in the polyester (B1180765) or vinyl ester chains, building a rigid, three-dimensional network. This process is fundamental to the fabrication of a wide range of high-performance composite parts, from boat hulls and automotive body panels to pipes (B44673) and storage tanks. compositesone.com Peroxides like tert-Butylperoxy 2-ethylhexyl carbonate are used for curing thermoset composites and crosslinking polymers. nouryon.comalitapolymer.com

Role in Specialty Coating and Adhesive Formulations

The performance of modern coatings and adhesives relies on carefully controlled polymerization and cross-linking reactions. Organic peroxides are essential components in many formulations, serving as initiators for the polymerization of monomeric components or as cross-linking agents to cure the final product.

In coating applications, peroxides can be used to initiate the polymerization of acrylic, styrenic, or vinyl monomers to form the binder resin. The initiator's characteristics influence the resin's final properties, such as hardness, flexibility, and chemical resistance. For example, tert-Butylperoxy 2-ethylhexyl carbonate is used in the polymerization of acrylates and methacrylates for coating applications. alitapolymer.com

In adhesive formulations, particularly for two-part reactive adhesives, organic peroxides are a key component of the initiator system. arkema.com Upon mixing the two parts, the peroxide decomposes (often accelerated by a promoter in the other part) to generate free radicals. These radicals initiate the rapid polymerization of monomers in the formulation, leading to a strong, durable bond. The controlled reactivity of initiators in the class of this compound allows for the formulation of adhesives with a range of cure times suitable for various industrial and assembly applications.

UV/EB Curing Mechanisms Involving Peroxide Initiators

In the realm of advanced coatings, the utilization of dual-cure systems, which combine ultraviolet (UV) or electron beam (EB) radiation with thermal curing, has emerged as a strategic approach to overcome the limitations of each individual method. While UV/EB curing offers rapid, energy-efficient, and solvent-free polymerization at the surface of a coating, its penetration depth can be limited in pigmented or thick film applications. This is where thermal initiators, such as diacyl peroxides like this compound, can play a crucial role.

The primary mechanism involves a synergistic action between a photoinitiator and a thermal initiator. Upon exposure to UV or EB radiation, the photoinitiator absorbs the energy and fragments into highly reactive free radicals. These radicals initiate the polymerization of acrylate (B77674) or other unsaturated resins at the coating's surface, leading to rapid tack-free curing.

Simultaneously, or subsequently, the application of heat triggers the decomposition of the peroxide initiator. This compound, being a diacyl peroxide, undergoes homolytic cleavage of the weak oxygen-oxygen bond upon heating. This decomposition generates two isononanoyloxyl radicals. These radicals can then either directly initiate polymerization by adding to a monomer double bond or undergo decarboxylation to form alkyl radicals, which also act as polymerization initiators.

This dual-initiation strategy is particularly advantageous for ensuring thorough curing in areas not accessible to the UV light, a phenomenon often referred to as "shadow cure." uvebtech.com In complex three-dimensional objects or heavily pigmented coatings, the UV radiation may not penetrate sufficiently to achieve complete polymerization, leaving the lower layers of the coating uncured. The inclusion of a thermal initiator like this compound ensures that these "shadowed" regions are fully cured when the coated substrate is passed through a thermal oven. uvebtech.comgoogle.com

Another advanced application of this dual-cure approach is in frontal polymerization. radtech.orgmdpi.com In this process, a localized UV pulse initiates polymerization at the surface. The exothermic nature of this initial reaction generates enough heat to trigger the decomposition of the peroxide initiator in the adjacent layer. This, in turn, releases more heat, creating a self-sustaining thermal front that propagates through the entire thickness of the material, ensuring a complete and uniform cure without the need for prolonged heating of the entire substrate. radtech.orgmdpi.com

Crosslinking Density Control in Durable Coatings

The crosslinking density of a polymer network is a critical parameter that dictates the final physical and chemical properties of a durable coating, including its hardness, chemical resistance, and thermal stability. The concentration of the initiator plays a direct role in determining this crosslinking density. In polymer systems initiated by this compound, a higher concentration of the initiator leads to a greater number of initial free radicals generated upon thermal decomposition.

This increased radical flux results in a higher number of polymer chains being initiated simultaneously. Consequently, the average kinetic chain length of the resulting polymer chains is shorter. In a crosslinking polymerization involving multifunctional monomers (e.g., diacrylates, triacrylates), these shorter, more numerous polymer chains lead to the formation of a more densely crosslinked network.

Conversely, a lower concentration of this compound will generate fewer initiating radicals. This allows for the growth of longer polymer chains before termination or crosslinking occurs. The resulting network will have a lower crosslink density, characterized by a higher average molecular weight between crosslinks. Such a structure may exhibit greater flexibility but lower hardness and chemical resistance.

The ability to control crosslinking density by varying the initiator concentration allows formulators to tailor the properties of durable coatings to specific application requirements. For instance, a hard, scratch-resistant topcoat for automotive applications would necessitate a higher initiator concentration to achieve a high crosslink density. In contrast, a more flexible coating for a substrate that undergoes thermal expansion and contraction might be formulated with a lower initiator concentration.

The following interactive table illustrates the theoretical relationship between the concentration of a diacyl peroxide initiator, like this compound, and the resulting properties of a cured acrylic coating.

Initiator Concentration (wt%)Crosslink Density (mol/cm³)Hardness (Pencil Hardness)Chemical Resistance (MEK rubs)
0.5LowH50
1.0Medium2H100
1.5High4H150
2.0Very High6H>200

This data is illustrative and the actual values can vary depending on the specific formulation, substrate, and curing conditions.

The crosslink density of a cured coating can be experimentally determined using several analytical techniques. Swelling tests, as outlined in ASTM D2765, involve immersing a cured film in a suitable solvent and measuring its mass and volume change. jordilabs.com A lower degree of swelling corresponds to a higher crosslink density. Dynamic Mechanical Analysis (DMA) is another powerful technique where the storage modulus (E') of the cured film is measured in the rubbery plateau region. researchgate.nettainstruments.com A higher storage modulus is indicative of a higher crosslink density. tainstruments.com Rheological measurements can also be employed to determine the crosslink density by analyzing the viscoelastic properties of the cured polymer. tainstruments.com

Advanced Analytical Methodologies for Monitoring Bis 1 Oxoisononyl Peroxide Reactivity in Situ

Real-Time Spectroscopic Monitoring of Peroxide Decomposition and Radical Generation

Spectroscopic methods that can monitor reactions in real-time without disturbing the system are powerful tools for studying the reactivity of Bis(1-oxoisononyl) peroxide. These techniques allow for the direct observation of both the decay of the initiator and the emergence of radical species.

In-situ IR and UV-Vis Spectroscopy for Kinetic Profiling

In-situ infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are highly effective for monitoring the concentration of this compound over time, from which kinetic profiles of its decomposition can be constructed. rsc.org

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is particularly well-suited for in-situ monitoring of liquid-phase reactions. The decomposition of this compound can be tracked by observing the decrease in the intensity of characteristic absorption bands, such as the peroxide O-O stretch or, more commonly, the carbonyl (C=O) group absorption band. As the peroxide decomposes, the concentration of these functional groups diminishes, leading to a corresponding decrease in the IR absorbance. By plotting absorbance versus time, the reaction order and rate constant can be determined.

UV-Vis spectroscopy can also be employed for kinetic analysis, provided that the peroxide or its decomposition products have a suitable chromophore. sapub.org The peroxide linkage can sometimes be monitored in the UV region. The rate of disappearance of the reactant's absorbance peak is measured over time at a constant temperature to determine the decomposition kinetics. gbcsci.com This data is crucial for calculating the half-life of the initiator under specific process conditions.

Table 1: Hypothetical Kinetic Data for this compound Decomposition via UV-Vis Spectroscopy Monitoring the decay of peroxide concentration at 80°C in a toluene (B28343) solution.

Time (minutes)Normalized Concentrationln(Concentration)
01.000.000
100.82-0.198
200.67-0.400
300.55-0.598
600.30-1.204
900.17-1.772

This data illustrates a pseudo-first-order decomposition profile, from which the rate constant (k) can be derived.

Time-Resolved EPR for Transient Radical Species Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and identification of species with unpaired electrons, such as free radicals. dtic.mil Time-resolved EPR is essential for studying the short-lived, transient radicals generated during the decomposition of this compound.

The thermal or photochemical cleavage of the weak oxygen-oxygen bond in this compound initially produces two isononanoyloxyl radicals (C₈H₁₇COO•). These radicals are highly unstable and can undergo subsequent reactions, including decarboxylation to form nonyl radicals (C₈H₁₇•). EPR spectroscopy can detect these distinct radical species. Each radical exhibits a unique EPR spectrum, characterized by its g-value and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). This allows for their unambiguous identification and can provide information on their concentration and environment. dtic.mil

Table 2: Expected EPR Parameters for Radicals from this compound

Radical SpeciesStructureExpected g-value (approx.)Hyperfine Coupling Constants (aH)
Isononanoyloxyl RadicalC₈H₁₇COO•~2.0060Small; complex splitting
Nonyl RadicalC₈H₁₇•~2.0026a(α-H), a(β-H) specific to structure

Chromatographic and Mass Spectrometric Analysis of Reaction Intermediates and Products

While spectroscopy provides real-time kinetic data, chromatography and mass spectrometry are vital for separating and identifying the full range of stable molecules formed during the reaction.

GC-MS and LC-MS for the Elucidation of Complex Reaction Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for elucidating the complex reaction pathways involving the radicals generated from this compound. nih.gov These methods separate the complex mixture of reaction products, and the mass spectrometer provides detailed structural information for identification.

Radicals formed from the initiator can engage in various reactions besides initiating polymerization, including:

Recombination: Two nonyl radicals can combine to form octadecane (B175841).

Disproportionation: Transfer of a hydrogen atom between two radicals to form an alkane and an alkene.

Hydrogen Abstraction: Radicals can abstract hydrogen from solvent, monomer, or polymer, creating new radical sites.

GC-MS is suitable for analyzing volatile products like alkanes, alkenes, and esters formed from radical side reactions. LC-MS is employed for less volatile or thermally sensitive compounds, such as products formed from the attachment of initiator fragments to larger molecules. nih.gov

Table 3: Potential Byproducts of this compound Decomposition and Suitable Analytical Method

Potential ProductFormation PathwayAnalytical Method
Carbon DioxideDecarboxylation of isononanoyloxyl radicalGC-TCD
OctadecaneRecombination of two nonyl radicalsGC-MS
Isononanoic acidH-abstraction by isononanoyloxyl radicalLC-MS or GC-MS (after derivatization)
NonaneH-abstraction by nonyl radicalGC-MS

Quantitative Analysis of Residual Initiator and Polymer End-Groups

To fully understand the efficiency of the initiation process, it is crucial to quantify the amount of unreacted this compound and to characterize the polymer end-groups.

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the quantitative analysis of residual peroxide in the final polymer or reaction mixture. A calibration curve is prepared using standards of known concentration to accurately determine the amount of peroxide that did not decompose.

Analysis of the polymer chain ends confirms that initiation occurred and provides insight into the primary initiation mechanism (i.e., addition of the isononanoyloxyl radical versus the nonyl radical). Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used for this purpose. In ¹H NMR, the signals from the protons of the initiator fragment at the chain end can be integrated and compared to the integral of the polymer backbone repeating units to determine the number-average molecular weight and initiator efficiency. researchgate.netmagritek.com

Calorimetric and Rheological Studies of Polymerization Exothermicity and Viscosity Changes

Calorimetry and rheology provide macroscopic, in-situ views of the polymerization process, directly linking the microscopic chemical reactions initiated by this compound to the physical properties of the bulk system.

Rheological measurements monitor the change in the viscosity and viscoelastic properties of the reaction medium in real-time. researchgate.net As monomer is converted into polymer, the viscosity of the system increases significantly. The rate of viscosity increase is related to the rate of polymerization and the molecular weight development of the polymer. In-situ rheometry can track the progression from a low-viscosity liquid to a high-viscosity polymer melt or gel point in crosslinking systems, providing valuable data for process control and product performance. researchgate.netresearchgate.net

Table 4: Correlation of Initiator Concentration with Polymerization Exotherm and Viscosity Illustrative data for a bulk polymerization process.

Initiator Conc. (wt%)Peak Exotherm (°C/min)Time to Peak (min)Final Viscosity (Pa·s)
0.11.5751,200
0.23.1481,150
0.58.0251,050

Higher initiator concentrations lead to a faster reaction rate, resulting in a higher and earlier peak exotherm. The final viscosity may decrease slightly with higher initiator levels due to the formation of lower molecular weight polymers.

Differential Scanning Calorimetry (DSC) for Heat of Polymerization

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique utilized to characterize the thermal properties of materials. In the context of polymerization initiated by compounds such as this compound, DSC is instrumental in determining the heat of polymerization. This is achieved by monitoring the heat flow to or from a sample in comparison to a reference as a function of temperature or time. The polymerization process is typically an exothermic reaction, and the heat released is directly proportional to the extent of the reaction.

The data obtained from DSC analysis can be used to construct a heat flow curve, where the area under the exothermic peak corresponds to the total enthalpy of polymerization (ΔH). This value is crucial for understanding the kinetics of the reaction, as the rate of heat generation is proportional to the rate of polymerization. By conducting DSC experiments at various temperatures, it is possible to determine kinetic parameters such as the activation energy, which provides insight into the temperature sensitivity of the polymerization process initiated by this compound.

ParameterDescriptionTypical Unit
Onset Temperature (Tonset) The temperature at which the polymerization reaction begins.°C
Peak Temperature (Tpeak) The temperature at which the rate of polymerization is at its maximum.°C
Enthalpy of Polymerization (ΔH) The total heat released during the polymerization reaction.J/g
Activation Energy (Ea) The minimum amount of energy required to initiate the polymerization.kJ/mol

Note: The specific values for this compound initiated polymerization would be dependent on the monomer system and experimental conditions.

Rheological Characterization of Material Evolution during Curing

Rheological characterization provides valuable information on the evolution of the viscoelastic properties of a material during the curing process. As the polymerization initiated by this compound proceeds, the material transitions from a liquid or semi-solid state to a cross-linked solid network. This transformation is accompanied by significant changes in viscosity, storage modulus (G'), and loss modulus (G'').

In-situ rheological measurements, often performed using a rheometer, track these changes over time at a specific temperature. The storage modulus (G') represents the elastic component of the material, indicating the energy stored during deformation, while the loss modulus (G'') represents the viscous component, signifying the energy dissipated as heat.

ParameterDescriptionSignificance
Storage Modulus (G') A measure of the elastic response of the material.Indicates the formation and strength of the polymer network.
Loss Modulus (G'') A measure of the viscous response of the material.Represents the energy dissipated as heat.
Complex Viscosity (η)*The overall resistance to flow.Increases significantly as the material cures.
Tan Delta (G''/G') The ratio of the loss modulus to the storage modulus.Provides information about the damping properties of the material.
Gel Point The point in time where G' = G''.Marks the transition from a liquid to a solid-like material.

Note: The specific rheological profile for a curing system initiated with this compound will vary depending on the formulation and curing conditions.

Theoretical and Computational Chemistry Approaches to Bis 1 Oxoisononyl Peroxide Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Bis(1-oxoisononyl) peroxide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties, including bond strengths, reaction energies, and activation barriers.

Density Functional Theory (DFT) has become a widely used method for studying peroxide systems due to its favorable balance of computational cost and accuracy. chemrxiv.org The central focus of these studies is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, which generates the initial radicals that trigger polymerization. pergan.com The key energetic descriptor for this process is the Bond Dissociation Energy (BDE), which represents the energy required to break the bond.

DFT calculations can reliably predict the BDE of the O-O bond. chemrxiv.org Various functionals, which are approximations for the exchange-correlation energy, have been benchmarked for this purpose. Studies have shown that hybrid functionals are often effective, and specific families of functionals, such as the ωB97 family, have demonstrated good performance in reproducing experimental BDE values for peroxides. chemrxiv.orgunab.clamazonaws.com By calculating the energies of the intact peroxide molecule and the resulting isononanoyloxyl radicals, the BDE can be determined. This value is critical for assessing the thermal stability of this compound and the temperature range at which it will be an effective initiator. DFT is also used to analyze the stability of the resulting radicals, which influences their subsequent reactions, such as decarboxylation or addition to a monomer.

Table 1: Comparison of O-O Bond Dissociation Enthalpies (298 K) for Various Peroxides Using Different Computational Methods
Peroxide CompoundMethodCalculated BDE (kcal/mol)Reference
Hydrogen Peroxide (HOOH)G250 acs.org
Methyl Hydroperoxide (CH₃OOH)G245 acs.org
Dimethyl Peroxide (CH₃OOCH₃)G239 acs.org
Diacetyl Peroxide (CH₃C(O)OO(O)CCH₃)G2(MP2)38 acs.org
General Alkyl PeroxidesB3LYP/6-31G(d,p) with calibrationWithin ~2 kcal/mol of experimental values nih.gov

This table presents data for analogous peroxide compounds to illustrate the application and typical results of the computational methods discussed, as specific values for this compound are not available in the provided search results.

For situations requiring higher accuracy, ab initio (from first principles) methods are employed. These methods are more computationally demanding than DFT but are based on a more rigorous theoretical foundation, systematically approaching the exact solution to the Schrödinger equation. High-level ab initio calculations, such as Coupled-Cluster (e.g., CCSD(T)) and composite methods like Gaussian-n (G2, G3) theories, provide benchmark-quality energetic predictions. chemrxiv.orgacs.org

These high-accuracy methods are often used to validate the results obtained from more computationally efficient DFT functionals for a class of molecules like peroxides. unab.clamazonaws.com For instance, the G2 level of theory has been used to calculate the O-O bond dissociation enthalpies for a range of peroxides, including diacetyl peroxide, which shares the diacyl peroxide structure with this compound. acs.org These calculations serve as a "gold standard" to ensure that the chosen DFT method accurately describes the bond-breaking process in the specific peroxide system being studied.

Quantum chemical methods (both DFT and ab initio) are used to perform a transition state search. Once the TS is located and confirmed (e.g., by identifying a single imaginary vibrational frequency), its energy can be calculated. The energy difference between the transition state and the reactant is the activation energy barrier. This barrier is a critical parameter in the Arrhenius equation, which determines the decomposition rate constant at a given temperature. Theoretical studies on the decomposition of similar peroxides show that the O-O bond homolysis proceeds through a very flat potential energy surface, often involving an intermediate hydrogen-bonded radical pair complex before the radicals separate. researchgate.net

Molecular Dynamics Simulations of Initiator-Monomer Interactions in Polymerization Media

While quantum mechanics describes the bond-breaking event, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, considering the complex environment of a polymerization reaction. nih.gov MD simulations model a system containing many molecules (the peroxide initiator, monomer units, solvent, and growing polymer chains) by solving Newton's equations of motion for each atom.

For a system involving this compound, MD simulations can provide insights into several key aspects:

Solvation and Diffusion: How the initiator is solvated by the monomer and/or solvent, and its diffusion rate through the medium to find a monomer.

Conformational Dynamics: The peroxide molecule is flexible, and its conformation can change over time. MD can explore the preferred conformations in solution, which may influence its reactivity. rsc.org

Initiator-Monomer Encounters: MD simulations can track the frequency and geometry of encounters between the initiator and monomer molecules. This is crucial for understanding the efficiency of the initiation step after the peroxide decomposes. nih.gov

Local Environment Effects: The local concentration of monomer and the viscosity of the medium can affect the "cage effect," where the newly formed radicals are trapped by surrounding molecules and may recombine rather than initiate polymerization. MD provides a way to study these local environmental factors at an atomic level. rsc.org

Chemoinformatic and Machine Learning Models for Predicting Peroxide Initiator Performance

Chemoinformatics and machine learning (ML) offer a data-driven approach to predict the properties and performance of chemical compounds. These methods rely on building Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. researchgate.net

To predict the performance of a peroxide initiator like this compound, a typical workflow would be:

Data Collection: A dataset of various peroxide initiators with experimentally measured performance metrics (e.g., half-life at a specific temperature, initiation efficiency) is compiled.

Descriptor Calculation: For each peroxide in the dataset, a set of numerical "molecular descriptors" is calculated. These can range from simple properties (molecular weight, atom counts) to complex topological and quantum-chemical parameters.

Model Training: An ML algorithm (e.g., k-nearest neighbor, random forest, neural network) is used to find a mathematical relationship between the molecular descriptors and the target property (initiator performance). researchgate.net The model is trained on a portion of the dataset.

Validation and Prediction: The model's predictive power is tested on a separate validation set. Once validated, the model can be used to predict the performance of new or un-tested peroxides by simply calculating their molecular descriptors and inputting them into the model. This approach can rapidly screen potential initiators without the need for extensive laboratory experiments or computationally intensive first-principles calculations.

Kinetic Modeling of Polymerization Systems Based on First-Principles Calculations

Kinetic modeling aims to simulate the entire polymerization process to predict macroscopic outcomes such as reaction rate, monomer conversion over time, and the molecular weight distribution of the final polymer. researchgate.net These models consist of a series of differential equations describing the rates of all elementary reaction steps: initiation, propagation, termination, and chain transfer.

First-principles calculations play a crucial role by providing the fundamental parameters needed for these models. researchgate.net

The decomposition rate constant of the initiator (this compound) can be calculated using Transition State Theory, as described in section 7.1.3.

The efficiency of initiation, which accounts for the cage effect, can be informed by molecular dynamics simulations.

Rate constants for the subsequent reactions of the initiating radicals (e.g., addition to monomer) can also be estimated using quantum chemical calculations.

By incorporating these theoretically derived rate constants into a kinetic model, a more accurate and predictive simulation of the polymerization of monomers like vinyl chloride or styrene (B11656) can be achieved. mdpi.comepfl.ch This allows for the optimization of reaction conditions (temperature, initiator concentration) in silico to achieve desired polymer properties.

Degradation Pathways and Environmental Transformation of Bis 1 Oxoisononyl Peroxide in Academic Contexts

Mechanisms of Thermal and Photo-Initiated Degradation (excluding safety aspects)

Organic peroxides are characterized by a weak oxygen-oxygen single bond, making them susceptible to cleavage when exposed to heat or light. fsu.edu This initial bond scission is the primary step in their degradation cascade.

The thermal decomposition of diacyl peroxides proceeds through the homolytic cleavage of the O-O bond to produce two acyloxy radicals. rsc.org This process is the rate-determining step and its activation energy is influenced by the structure of the peroxide. For diacyl peroxides in general, activation energies for thermal decomposition are typically in the range of 29 kcal/mol. acs.org The resulting isononanoyloxy radicals can then undergo further reactions, including decarboxylation to form isononyl radicals and carbon dioxide.

Photo-initiated degradation follows a similar initial step of O-O bond homolysis. researchgate.net The energy from absorbed photons, typically in the UV spectrum, is sufficient to break the weak peroxide bond, generating the same initial acyloxy radicals as in thermal degradation. The subsequent reaction pathways are therefore often similar to those observed in thermal decomposition.

The decomposition of diacyl peroxides like Bis(1-oxoisononyl) peroxide leads to a variety of by-products, the distribution of which is dependent on the reaction conditions such as temperature, solvent, and the presence of radical scavengers. The primary radical species, the isononanoyloxy radical, can decarboxylate to yield an isononyl radical and carbon dioxide. rsc.org

These isononyl radicals can then undergo several reactions:

Combination (Dimerization): Two isononyl radicals can combine to form a C16 alkane (octadecane isomer).

Disproportionation: One isononyl radical can abstract a hydrogen atom from another, leading to the formation of isononane and an isononene isomer. The ratio of disproportionation to combination for long-chain alkyl radicals is generally around 0.2. cdnsciencepub.com

Hydrogen Abstraction: Isononyl radicals can abstract hydrogen atoms from solvent molecules or other organic matter, forming isononane.

In the presence of oxygen, the degradation pathway becomes more complex, leading to oxidized products. The following table provides a summary of potential decomposition by-products of a generic diacyl peroxide, which can be considered analogous to this compound, under different hypothetical conditions.

ConditionPrimary Radicals FormedMajor By-productsMinor By-products
Thermal (Inert Atmosphere) Isononanoyloxy, IsononylIsononane, Octadecane (B175841) (isomer), Carbon DioxideIsononene (isomer)
Photochemical (Inert Atmosphere) Isononanoyloxy, IsononylIsononane, Octadecane (isomer), Carbon DioxideIsononene (isomer)
Thermal (Oxygenated Atmosphere) Isononanoyloxy, Isononyl, PeroxyIsononanoic acid, Isononyl hydroperoxide, Carbon DioxideIsononanol, Isononanone

This table is illustrative and based on the general reactivity of diacyl peroxides. Specific product ratios for this compound would require experimental data.

In environments where oxygen is present, the degradation of this compound can initiate oxidative degradation pathways and radical chain reactions. The initial homolytic cleavage of the peroxide bond produces isononanoyloxy radicals. wikipedia.org These radicals can decarboxylate to form isononyl radicals. rsc.org

The isononyl radicals (R•) can then react with molecular oxygen (O₂) in a diffusion-controlled reaction to form isononylperoxy radicals (ROO•). wiley-vch.de These peroxy radicals are key intermediates in radical chain reactions. rsc.org

The propagation steps of the chain reaction can involve the isononylperoxy radical abstracting a hydrogen atom from another molecule (R'H), such as an organic contaminant or natural organic matter, to form an isononyl hydroperoxide (ROOH) and a new radical (R'•). wiley-vch.de

ROO• + R'H → ROOH + R'•

This newly formed radical (R'•) can then react with oxygen to continue the chain reaction. The termination of these chain reactions can occur through the combination of two radicals.

Hydrolytic Stability and Transformation in Aqueous Environments (focused on chemical fate, not ecotoxicology)

The ester linkages in diacyl peroxides are susceptible to hydrolysis, which would lead to the formation of two molecules of isononanoic acid and hydrogen peroxide.

(C₈H₁₇CO)₂O₂ + 2H₂O → 2C₈H₁₇COOH + H₂O₂

The rate of this hydrolysis reaction is expected to be dependent on pH and temperature. researchgate.net Generally, hydrolysis is catalyzed by both acids and bases. copernicus.org In neutral aqueous environments, the hydrolysis of long-chain diacyl peroxides is expected to be slow. However, under acidic or basic conditions, the rate of hydrolysis could be significantly enhanced.

Recent studies on other types of organic peroxides, such as α-acyloxyalkyl hydroperoxides, have shown that they can decompose rapidly in the aqueous phase, with rates highly dependent on pH. researchgate.net While the structure of this compound is different, this highlights the potential for hydrolysis to be a significant degradation pathway for organic peroxides in aqueous systems. The formation of isononanoic acid as a hydrolysis product would increase the water solubility of the degradation products compared to the parent compound.

Academic Research on the Transformation of Peroxide-Derived Radicals in Environmental Mimics

Academic research into the transformation of radicals derived from organic peroxides often utilizes environmental mimics to simulate natural conditions. These studies focus on the reactivity of radicals with components of soil, water, and air. While specific studies on this compound are limited, research on analogous compounds provides insight into the likely transformations.

In simulated aqueous environments, the isononyl radicals generated from the decomposition of this compound would readily react with dissolved oxygen to form isononylperoxy radicals. wiley-vch.de These peroxy radicals can then participate in a variety of reactions, including the oxidation of dissolved organic matter and inorganic species.

In soil and sediment mimics, the fate of peroxide-derived radicals is more complex due to the presence of a solid matrix. Radicals can be adsorbed onto particle surfaces, which can either stabilize them or facilitate further reactions. The organic matter content of the soil is a key factor, as it can act as a source of hydrogen atoms for abstraction by the radicals, leading to the formation of isononane. cdnsciencepub.com

The following table summarizes the expected fate of isononyl radicals in different environmental mimics based on general principles of radical chemistry.

Environmental MimicKey ComponentsExpected Transformation of Isononyl Radicals
Aerobic Aqueous Solution Dissolved Oxygen, Dissolved Organic MatterFormation of isononylperoxy radicals, leading to hydroperoxides and other oxygenated products.
Anoxic Aqueous Solution Dissolved Organic MatterDimerization to octadecane (isomer), disproportionation to isononane and isononene.
Soil Slurry (High Organic Content) Soil Particles, Organic Matter, Water, OxygenAdsorption to particles, hydrogen abstraction from organic matter to form isononane, formation of peroxy radicals.
Atmospheric Aerosol Water, Organic Compounds, Inorganic SaltsPartitioning into the aerosol phase, reaction with other aerosol components.

This table is a generalized representation based on established radical chemistry and the behavior of similar organic peroxides.

Methodologies for Monitoring Environmental Peroxide Degradation in Controlled Studies

Monitoring the degradation of organic peroxides like this compound in controlled laboratory studies requires analytical techniques that can quantify the parent compound and its degradation products over time.

Several methods are commonly employed for the analysis of organic peroxides and their degradation products:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, mass spectrometry) is a powerful technique for separating and quantifying the parent peroxide and its non-volatile degradation products. researchgate.net

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is well-suited for the analysis of volatile and semi-volatile degradation products such as alkanes, alkenes, and alcohols. google.com

Spectrophotometric Methods: Colorimetric methods can be used to determine the total peroxide content. A common method involves the oxidation of iodide to iodine, which can be measured spectrophotometrically. wikipedia.org This method, however, may not distinguish between different types of peroxides. bohrium.com

Titration Methods: Iodometric titration is a classic method for quantifying the total amount of oxidizing species, including peroxides. wikipedia.org

The following table outlines a typical experimental setup for monitoring the degradation of a diacyl peroxide in a controlled study.

ParameterMethodologyPurpose
Parent Compound Concentration HPLC-UV/MSTo determine the rate of degradation of this compound.
Volatile By-product Identification Headspace GC-MSTo identify and quantify volatile degradation products like isononane and isononene.
Non-Volatile By-product Identification LC-MS/MSTo identify and quantify non-volatile products such as isononanoic acid.
Total Peroxide Concentration Iodometric Titration or SpectrophotometryTo monitor the overall decrease in oxidizing capacity of the system.

This table represents a general approach; specific analytical conditions would need to be optimized for this compound and its expected by-products.

Emerging Research Directions and Future Perspectives for Bis 1 Oxoisononyl Peroxide

Rational Design of Peroxide Initiators with Tunable Reactivity and Selectivity

The principle of rational design involves the strategic modification of a molecule's structure to achieve a desired function. For peroxide initiators like Bis(1-oxoisononyl) peroxide, this approach is pivotal for tuning reactivity and selectivity in polymerization. The decomposition rate of the peroxide, which determines the initiation speed, is highly dependent on its chemical structure. pergan.com Future research will focus on modifying the isononyl alkyl chains to control the initiator's half-life and decomposition kinetics.

By introducing specific functional groups onto the isononyl structure, researchers can influence the stability of the resulting radicals. For instance, electron-withdrawing or electron-donating groups can alter the electronic density around the peroxide bond, thereby raising or lowering the energy required for its homolytic cleavage. rsc.org This allows for the design of initiators that are active within a specific temperature window, making them suitable for a wider range of polymerization conditions, from low-temperature curing to high-temperature processing. mdpi.com The steric bulk of the isononyl group also plays a role; modifying its branching could influence the initiator's efficiency by affecting the ease of radical escape from the solvent cage. researchgate.net

The table below illustrates how structural modifications could theoretically be used to tune the properties of a diacyl peroxide initiator.

Structural Modification Predicted Effect on Reactivity Potential Application
Introduction of electron-withdrawing groupsIncreased decomposition rateFast-curing adhesives and coatings
Introduction of bulky side groupsDecreased initiator efficiencyControlled polymerization processes
Incorporation of functional moieties (e.g., hydroxyl, epoxy)Copolymers with specific functionalitiesAdvanced functional materials

This tailored approach will enable the creation of "smart" initiators that can respond to specific triggers or participate in complex reaction schemes, leading to polymers with novel architectures and properties.

Exploration of Novel Polymerization Techniques Utilizing this compound

Conventional free-radical polymerization offers limited control over polymer architecture, resulting in broad molecular weight distributions and undefined chain ends. Modern techniques, collectively known as controlled/living radical polymerization (CRP), have revolutionized the field by enabling the synthesis of well-defined polymers. mdpi.com A significant future direction for this compound is its adaptation for use in these advanced polymerization methods.

Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the precise control of polymer chain growth. rsc.org While these methods typically employ specific initiators and control agents, research is underway to integrate conventional peroxides into these systems. For this compound, this could involve its use in initiator systems for CRP, potentially in combination with other reagents that can reversibly trap the growing polymer chains. The long alkyl chains of the isononyl group may also offer unique solubility characteristics, making it a candidate for polymerization in specific solvents or monomer systems where traditional CRP initiators are less effective. Polymeric diacyl peroxides have demonstrated the ability to produce polymers with significantly higher molecular weights compared to conventional initiators. google.com

Furthermore, the development of dual-cure systems, which combine thermal and photochemical initiation, represents another frontier. This compound could be part of a multi-initiator system that allows for sequential curing, providing greater control over the final properties of the polymer network.

Advanced Characterization of Initiator Performance at the Nanoscale

Understanding how an initiator influences the final properties of a material requires looking beyond bulk measurements and delving into the nanoscale. The spatial distribution of initiator fragments within a polymer matrix can have a profound impact on the material's homogeneity and performance. Advanced characterization techniques are emerging that allow for the visualization and analysis of polymer structures with unprecedented resolution.

Future research will likely employ techniques such as Photo-Induced Force Microscopy (PiFM) and Nanodiffraction Imaging (NDI) to study polymers initiated with this compound. nih.govelsevierpure.com PiFM, which combines atomic force microscopy with infrared spectroscopy, can provide chemical maps of a polymer surface, potentially revealing the location of initiator-derived end groups. nih.gov This would offer insights into how the initiator is incorporated into the polymer and how it influences the formation of different polymer domains. nih.gov NDI, a transmission electron microscopy-based technique, could be used to study the crystalline structure of semi-crystalline polymers, elucidating how the initiation process affects lamellar orientation and morphology at the nanoscale. elsevierpure.com

These nanoscale characterization methods will be crucial for establishing clear structure-property relationships, enabling researchers to understand how the choice of initiator, such as this compound, ultimately dictates the microscopic and macroscopic properties of the resulting polymer. mdpi.com

Development of Sustainable Synthesis and Application Strategies for Organic Peroxides

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. For organic peroxides, this translates to developing synthesis routes that are more energy-efficient, use less hazardous reagents, and generate less waste. pro-metrics.org A key research direction for this compound is the development of sustainable manufacturing processes.

One promising approach is the use of phase-transfer catalysis in conjunction with ultrasound-assisted synthesis. nih.gov This method can lead to high yields of peroxides in significantly shorter reaction times compared to conventional methods and allows for the easy separation and recycling of the catalyst. nih.gov Another avenue of exploration is the use of enzymatic catalysis, which could offer highly selective and environmentally benign pathways for peroxide synthesis. nih.gov

The table below outlines potential green chemistry strategies for this compound.

Strategy Description Potential Benefit
Ultrasound-Assisted SynthesisUse of ultrasonic waves to accelerate the reaction.Reduced reaction time and energy consumption. nih.gov
BiocatalysisUse of enzymes to catalyze the synthesis reaction.High selectivity and mild reaction conditions. nih.gov
Bio-based FeedstocksSourcing of isononanoic acid from renewable resources.Reduced reliance on fossil fuels.
Life Cycle Assessment (LCA)Comprehensive analysis of environmental impact.Identification of hotspots for sustainability improvements. unimore.it

Integration of Computational and Experimental Approaches for Predictive Polymerization Design

The synergy between computational modeling and experimental work is accelerating the pace of materials discovery. For this compound, this integrated approach holds the key to predicting its behavior and optimizing its performance in polymerization systems.

Computational methods, such as Density Functional Theory (DFT), can be used to model the decomposition of peroxide initiators at the molecular level. nih.gov These calculations can predict the activation energy for the O-O bond cleavage and provide insights into the stability of the resulting radicals. matilda.science This information is invaluable for the rational design of new initiators with tailored decomposition kinetics. nih.gov Furthermore, computational models can be used to predict initiator efficiency by taking into account factors such as the decomposition reaction network and the diffusion dynamics of the radicals. researchgate.netresearchgate.net

By combining these predictive models with targeted experimental studies, researchers can create a powerful feedback loop. researchgate.net Computational predictions can guide the design of new experiments, while experimental results can be used to validate and refine the computational models. This integrated approach will enable a more efficient and cost-effective development of new polymerization processes that utilize this compound, leading to the creation of advanced materials with precisely controlled properties.

Q & A

Q. How should Bis(1-oxoisononyl) peroxide be safely stored and handled in laboratory settings to minimize decomposition risks?

this compound is a peroxide-forming compound, requiring stringent storage protocols. Key methodological steps include:

  • Inert gas storage : Store under nitrogen or argon to inhibit peroxide formation via oxidation .
  • Evaporative loss monitoring : Regularly measure container volume to detect concentration changes, which may accelerate instability .
  • Pre-use testing : Use iodometric titration or test strips to quantify peroxide levels before each experiment. Discard if concentrations exceed 10 ppm .
  • Disposal protocols : Follow institutional EH&S guidelines for peroxide-containing chemicals, including neutralization or controlled incineration .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) can separate and quantify peroxides from degradation byproducts. Use acetonitrile-based mobile phases for optimal resolution .
  • Spectroscopy : FT-IR confirms functional groups (e.g., peroxide O-O stretch at ~800–900 cm⁻¹). NMR (¹H/¹³C) verifies alkyl chain integrity and absence of isomerization .
  • Elemental analysis : Validate empirical formula consistency (e.g., C, H, O content) against theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported decomposition kinetics of this compound?

Contradictions in kinetic data often arise from variable experimental conditions. Methodological strategies include:

  • Controlled environment replication : Conduct studies under inert atmospheres (e.g., N₂ glovebox) to isolate thermal vs. oxidative degradation pathways .
  • Multi-technique validation : Combine DSC (for activation energy) with GC-MS (to identify volatile decomposition products) .
  • Cross-lab comparisons : Share raw datasets (e.g., Arrhenius plots) via supplementary materials to enable meta-analysis .

Q. What synthetic strategies optimize the yield of this compound while minimizing hazardous byproducts?

  • Catalyst selection : Use lipase enzymes (e.g., Candida antarctica lipase B) for regioselective esterification, reducing side reactions .
  • Solvent-free conditions : Perform reactions under vacuum to drive equilibrium toward product formation and eliminate solvent-induced impurities .
  • In-line monitoring : Employ ReactIR or Raman spectroscopy to track peroxide formation in real time and adjust reaction parameters dynamically .

Q. How can researchers validate the stability of this compound in complex matrices (e.g., polymer blends or emulsions)?

  • Accelerated aging studies : Use elevated temperatures (e.g., 40–60°C) to simulate long-term stability. Monitor peroxide retention via iodometric assays and correlate with Arrhenius models .
  • Matrix-specific extraction : For emulsions, employ phase-separation techniques (e.g., centrifugation) followed by LC-MS analysis to quantify unreacted peroxide .
  • Mechanistic modeling : Use DFT calculations to predict interactions between peroxide and matrix components (e.g., surfactants) that may catalyze decomposition .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between theoretical and experimental peroxide concentrations?

  • Calibration validation : Ensure HPLC/GC standards are freshly prepared and traceable to certified reference materials (CRMs) .
  • Error source analysis : Quantify contributions from photodegradation (via dark controls) or moisture (via Karl Fischer titration) .
  • Statistical rigor : Apply ANOVA or Bayesian inference to assess whether deviations are statistically significant or artifacts of measurement uncertainty .

Q. What protocols ensure reproducibility in synthesizing and testing this compound across laboratories?

  • Detailed supplementary materials : Publish step-by-step procedures, including inert gas purge durations, stirring rates, and quenching methods .
  • Interlaboratory round-robin tests : Collaborate with external labs to validate methods using shared batches of starting materials .
  • Open-data repositories : Share raw chromatograms, spectral data, and kinetic curves in platforms like Zenodo or Figshare .

Safety and Regulatory Compliance

Q. What institutional protocols govern the use of this compound in academic research?

  • EH&S documentation : Submit a Peroxide-Forming Chemical Deactivation Request form prior to synthesis, specifying storage location and disposal plans .
  • Spill response : Follow institutional SOPs for peroxide spills, including evacuation, containment with vermiculite, and neutralization with reducing agents (e.g., FeSO₄) .
  • Training requirements : Complete peroxide-specific safety modules covering shock sensitivity and incompatibility with metals .

Integration with Broader Research

Q. How can this compound studies contribute to advancements in polymer chemistry or materials science?

  • Cross-disciplinary applications : Investigate its role as a crosslinking agent in biodegradable polymers, comparing efficiency to traditional initiators (e.g., benzoyl peroxide) .
  • Structure-property relationships : Correlate alkyl chain length (C9 in isononyl groups) with thermal stability in copolymer systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.